molecular formula C20H12F4N2O B2607792 1-(4-Fluorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338964-45-7

1-(4-Fluorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2607792
CAS RN: 338964-45-7
M. Wt: 372.323
InChI Key: NKPNPIKUFBFVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with a fluorobenzyl group attached at the 1-position, a trifluoromethylphenyl group attached at the 5-position, and a nitrile group attached at the 3-position .


Chemical Reactions Analysis

The specific chemical reactions involving “1-(4-Fluorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile” are not detailed in the available literature .

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound can be used in 19F NMR spectroscopy . The unique attributes of fluorine nuclei make the 19F NMR spectra easy to interpret, providing a wealth of molecular structure information as well as its associated chemical environment . The broader chemical shift range in 19F NMR helps resolve individual fluorine containing functional groups .

Agricultural Insecticides

Compounds related to “1-(4-Fluorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile” have been used in the field of agriculture as novel insecticides. These compounds exhibit strong insecticidal activity, particularly against lepidopterous pests.

Anticancer Agents

They have also been reported as potential anticancer agents . The specific mechanisms of action and the types of cancer they are effective against would require further research .

Antioxidant Agents

In addition to their potential as anticancer agents, these compounds have also been reported to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Pharmaceutical Research

The compound can be used in pharmaceutical research due to the profound effects of fluorine atoms on a molecule’s chemical and physical properties . The judicious placement of fluorine atoms in a molecule can significantly influence its acidity, lipophilicity, and polarity .

Chemical Synthesis

The compound can be used in the synthesis of other complex organic compounds . The presence of fluorine atoms and the associated functional groups can provide additional routes for chemical reactions, enabling the synthesis of a wide range of organic compounds .

Future Directions

The future directions for research on “1-(4-Fluorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it could be interesting to explore its potential applications in fields such as pharmaceuticals, agrochemicals, and dyestuff .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F4N2O/c21-18-6-4-13(5-7-18)11-26-12-16(8-15(10-25)19(26)27)14-2-1-3-17(9-14)20(22,23)24/h1-9,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPNPIKUFBFVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN(C(=O)C(=C2)C#N)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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